![molecular formula C7H6ClNO3 B167297 4-Chloro-2-nitrobenzyl alcohol CAS No. 22996-18-5](/img/structure/B167297.png)
4-Chloro-2-nitrobenzyl alcohol
Overview
Description
4-Chloro-2-nitrobenzyl alcohol is a chemical compound with the linear formula ClC6H3(NO2)CH2OH . It has a molecular weight of 187.58 . It is used in various chemical reactions and is often used in laboratory settings .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrobenzyl alcohol involves the reaction of 1,1’-carbonyldiimidazole with 2-chloro-4-nitrobenzoic acid in tetrahydrofuran (THF). The reaction mixture is stirred at 35°C for 1.5 hours.Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrobenzyl alcohol is represented by the SMILES stringOCc1ccc(Cl)cc1N+=O
. The InChI key for this compound is OAHGNOHGHOTZQU-UHFFFAOYSA-N
. Chemical Reactions Analysis
4-Chloro-2-nitrobenzyl alcohol undergoes oxidation in the presence of pyridinium chlorochromate in dichloromethane to yield 4-chloro-2-nitrobenzaldehyde .Physical And Chemical Properties Analysis
4-Chloro-2-nitrobenzyl alcohol has a melting point of 90-92°C . It is a combustible solid .Scientific Research Applications
- Oxidation to 4-Chloro-2-nitrobenzaldehyde : 4-Chloro-2-nitrobenzyl alcohol can be oxidized in the presence of pyridinium chlorochromate (PCC) in dichloromethane to yield 4-chloro-2-nitrobenzaldehyde . This aldehyde serves as an intermediate in organic synthesis, allowing for the construction of more complex molecules.
Organic Synthesis and Chemical Reactions
Safety and Hazards
Mechanism of Action
Target of Action
Like other alcohols, it may interact with various biological molecules, including proteins and enzymes, altering their function .
Mode of Action
4-Chloro-2-nitrobenzyl alcohol undergoes oxidation in the presence of pyridinium chlorochromate in dichloromethane to yield 4-chloro-2-nitrobenzaldehyde . This reaction suggests that the compound can participate in redox reactions, potentially affecting cellular redox status and related biochemical processes .
Biochemical Pathways
Given its chemical structure and reactivity, it might influence pathways involving redox reactions and those associated with the metabolism of similar compounds .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Its oxidation product, 4-chloro-2-nitrobenzaldehyde, may have different biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Chloro-2-nitrobenzyl alcohol. For instance, its oxidation to 4-chloro-2-nitrobenzaldehyde occurs in the presence of pyridinium chlorochromate in dichloromethane .
properties
IUPAC Name |
(4-chloro-2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGNOHGHOTZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177537 | |
Record name | 4-Chloro-2-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrobenzyl alcohol | |
CAS RN |
22996-18-5 | |
Record name | 4-Chloro-2-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22996-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-2-NITROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/747AE4CWN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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